(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Descripción
Propiedades
IUPAC Name |
[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O/c21-20(22,23)16-5-3-15(4-6-16)19(29)28-13-11-27(12-14-28)18-8-7-17(24-25-18)26-9-1-2-10-26/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDGSPDJZSBNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
The compound (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.8 g/mol. The structure features a piperazine moiety linked to a pyridazine ring, which is further substituted with a pyrrole and a trifluoromethyl phenyl group. This unique combination of functional groups is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N6O |
| Molecular Weight | 367.8 g/mol |
| CAS Number | 1396855-09-6 |
Anticancer Activity
Preliminary studies indicate that the compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) analysis suggests that the presence of the trifluoromethyl group enhances its cytotoxic effects by increasing lipophilicity and improving cellular uptake.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, it was found to reduce the expression of anti-apoptotic proteins such as Mcl-1, leading to increased cell death in tumor models .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.
Neuroprotective Effects
Research indicates that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The piperazine moiety is often associated with neuroactive compounds, and preliminary data suggest that this compound may modulate neurotransmitter systems, providing a basis for further exploration in neuropharmacology .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluating the efficacy of various piperazine derivatives found that those containing pyridazine rings exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound's ability to inhibit CDK9-mediated transcription was highlighted as a mechanism for its anticancer activity .
- Antimicrobial Testing : In a comparative study, (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone was tested against a panel of bacterial strains. Results indicated significant bactericidal activity, especially when combined with conventional antibiotics, suggesting a potential synergistic effect .
- Neuroprotective Studies : An investigation into the neuroprotective effects of piperazine derivatives showed that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating its potential role in protecting against neurodegeneration .
Aplicaciones Científicas De Investigación
Antihypertensive Activity
Research has demonstrated that derivatives of pyridazine compounds, including those related to the target compound, exhibit significant antihypertensive effects. A study highlighted that N-1H-pyrrol-1-yl-3-pyridazinamines showed moderate to strong antihypertensive activity in spontaneously hypertensive rats, indicating potential for clinical applications in managing hypertension .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity. Studies have shown that related pyridazine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values ranged from 20–70 µM against pathogens like Staphylococcus aureus and Escherichia coli, suggesting moderate potency compared to conventional antibiotics .
Anticancer Potential
In vitro studies have indicated that similar compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanisms include apoptosis induction and cell cycle arrest, with IC50 values in the micromolar range against breast cancer and leukemia cell lines. These findings suggest that the compound may play a role in cancer therapeutics .
Study on Antibacterial Activity
A recent investigation focused on the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains. Results indicated that certain derivatives exhibited comparable or superior activity to established antibiotics, highlighting their potential as new therapeutic agents .
Cytotoxicity Assays
In another study, cytotoxicity assays were conducted on various cancer cell lines. The results revealed that specific structural modifications enhanced the anticancer activity of pyridazine derivatives, suggesting avenues for further drug development .
Mechanistic Studies
Research has delved into understanding the mechanisms by which these compounds exert their biological effects. This includes studying their interactions with specific protein targets and pathways involved in cellular signaling, which is crucial for developing targeted therapies .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the arylpiperazine core, substituents on the pyridazine ring, and the nature of the methanone group. Below is a comparative analysis with key examples from the literature:
Table 1: Structural and Functional Comparison
Key Findings
Role of Trifluoromethylphenyl Group: The trifluoromethyl group in the target compound and analogs like compound 21 increases hydrophobicity, favoring blood-brain barrier penetration, a critical feature for CNS-targeting drugs. This group also reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs.
Impact of Heterocyclic Substituents: Pyridazine vs. Pyrrole vs. Thiophene/Pyrazole: The pyrrole substituent in the target compound introduces nitrogen-based hydrogen bonding, whereas thiophene (compound 21) or pyrazole (compound 5) emphasizes sulfur or additional nitrogen interactions, respectively. These differences could influence selectivity for targets like serotonin receptors .
Synthetic Flexibility : The target compound’s synthesis likely parallels methods used for compound 21 (HOBt/TBTU coupling) , but its pyrrole-pyridazine linkage may require specialized conditions to avoid side reactions, such as pyrrole ring oxidation.
Q & A
Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including amide bond formation and coupling of heterocyclic moieties. Critical steps include:
- Coupling of pyrrole-pyridazine : Utilize Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the pyrrole ring to the pyridazine core .
- Piperazine linkage : Introduce the piperazine ring via nucleophilic substitution or reductive amination, using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Trifluoromethylphenyl incorporation : Employ Suzuki-Miyaura coupling with a trifluoromethylphenyl boronic ester under inert conditions .
Optimization : Adjust reaction temperature (e.g., 80–110°C for coupling steps), catalyst loading (e.g., 5–10 mol% Pd/C), and solvent polarity to improve yields. Monitor progress via TLC or HPLC .
Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?
Methodological Answer:
Discrepancies often arise from metabolic instability or bioavailability issues. To address this:
- Pharmacokinetic profiling : Measure plasma half-life and metabolic stability using LC-MS/MS. Compare in vitro hepatic microsomal assays with in vivo plasma samples .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance metabolic resistance .
- Dose-response studies : Conduct tiered in vivo dosing to identify saturation points where efficacy aligns with in vitro IC50 values .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify proton environments and carbon frameworks. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in -NMR .
- X-ray crystallography : Resolve crystal structures to confirm piperazine ring conformation and dihedral angles between aromatic systems. Data collection at 100 K with synchrotron radiation improves resolution .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 433.12) .
Advanced: How to design experiments to elucidate structure-activity relationships (SAR) for modifying pyrrole/pyridazine rings?
Methodological Answer:
- Systematic substitution : Synthesize derivatives with electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -NO) groups on the pyrrole ring. Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with active sites. Compare with experimental IC values .
- Pharmacophore mapping : Identify critical hydrogen-bonding interactions using 3D-QSAR models .
Basic: What are common impurities formed during synthesis, and how are they identified?
Methodological Answer:
- Byproducts : Unreacted starting materials (e.g., pyridazine intermediates) or dehalogenated byproducts from coupling steps .
- Detection : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water). Impurities elute at distinct retention times .
- Quantification : Compare peak areas against a calibrated standard. LC-MS/MS identifies structural anomalies (e.g., m/z shifts) .
Advanced: How to analyze contradictory data in receptor binding affinity assays?
Methodological Answer:
- Assay validation : Ensure consistent buffer pH (7.4) and ionic strength across experiments. Test positive controls (e.g., known ligands) to verify assay reliability .
- Competitive binding studies : Use radiolabeled ligands (e.g., -ligands) to distinguish between allosteric and orthosteric binding modes .
- Data normalization : Apply Hill slope corrections to account for cooperative effects in dose-response curves .
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